4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol
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Overview
Description
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is a compound that features a phenol group bonded to a bis(indolyl)methyl moiety. This compound is part of the indole family, which is known for its significant biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is the orphan nuclear receptor Nur77 (NR4A1, TR3) . This receptor plays a crucial role in various biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
this compound acts as an antagonist of the Nur77 receptor . It binds to this receptor, inhibiting its activity and leading to various downstream effects. For instance, it can mimic the effect of Nur77 knockdown in non-small-cell lung cancer cells, leading to inhibited cell growth and induced apoptosis .
Biochemical Pathways
The compound’s interaction with the Nur77 receptor affects several biochemical pathways. It induces reactive oxygen species and ER stress in pancreatic cancer cells . Additionally, it inhibits mTORC1 signaling, a key pathway involved in cell growth and proliferation .
Pharmacokinetics
Like other indole derivatives, it is likely to have good bioavailability due to its aromatic nature
Result of Action
The action of this compound results in several molecular and cellular effects. It decreases the expression of survivin, a protein that inhibits apoptosis and promotes cell proliferation . It also decreases the expression of β1- and β3-integrin, blocking integrin-dependent breast cancer cell migration . Furthermore, it decreases the expression of the histone methyltransferase G9A (EHMT2) in a variety of cancer cell lines .
Preparation Methods
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol typically involves the reaction of 2-methylindole with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as toluene or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol can be compared with other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities .
Properties
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(28)14-12-17)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNWCZUAQGHKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)O)C4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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